Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-: is a complex organic compound that features a benzamide core structure with a 1,3-benzodioxole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- typically involves the reaction of 1,3-benzodioxole with benzamide derivatives under specific conditions. One common method includes the use of methylamine as a reagent, which facilitates the formation of the methylamino group attached to the benzodioxole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions often require precise temperature control and the use of catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: This compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding. It is often used in assays to study the interactions between small molecules and biological targets .
Medicine: In medicinal chemistry, Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- is explored for its potential therapeutic properties. It has been studied for its anti-inflammatory, anticancer, and antimicrobial activities .
Industry: Industrially, this compound is utilized in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- 2-Amino-N-(1,3-benzodioxol-5-ylmethyl)benzamide
- 1,3-Benzodioxol-5-Ylmethylamine
- Benzamide
Comparison: Compared to similar compounds, Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- stands out due to its unique combination of the benzamide and benzodioxole moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Conclusion
Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, and medicinal chemistry. Continued research on this compound may uncover new therapeutic potentials and industrial applications.
Properties
CAS No. |
651328-28-8 |
---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-18(13-5-3-2-4-12(13)16(17)19)9-11-6-7-14-15(8-11)21-10-20-14/h2-8H,9-10H2,1H3,(H2,17,19) |
InChI Key |
JFTXSPYILNDVLK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCO2)C3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.